1-(3-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Generic pyrazole-3-carboxylic acids risk synthetic failure due to uncontrolled substitution. This CAS-defined 1-(3-bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid provides a precise aryl bromide handle with ortho-methyl steric control for reliable Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed couplings. Key advantages: • Single regioisomer with 3-bromo-4-methylphenyl motif - eliminates SAR ambiguity • Orthogonal reactivity: carboxylic acid for amide coupling, aryl bromide for late-stage diversification • CAS 1342213-94-8 guarantees traceability for reproducible chemical biology probe development Supplied with ≥98% purity; available from stock with global delivery.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B13635566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)Br
InChIInChI=1S/C11H9BrN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16)
InChIKeyRKXFEKHVURLWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid – Structural Identity & Specifications


1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1342213-94-8) is a heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid class, with a molecular formula of C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . It features a pyrazole core with a carboxylic acid at the 3-position and a specifically substituted N1-aryl ring bearing a bromine atom at the meta-position and a methyl group at the para-position . This distinct arrangement of substituents creates a unique steric and electronic environment that influences its reactivity in cross-coupling reactions and its potential interactions with biological targets, as seen in broader studies of related pyrazole-3-carboxylic acid derivatives [1].

Cross-coupling compatible: Aryl bromide handle for Suzuki, Buchwald-Hartwig reactions.
Scaffold diversification: Pyrazole-3-carboxylic acid core for library synthesis.
Structural identity: Specific 3-bromo-4-methylphenyl substitution ensures SAR consistency.

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid – Substitution Risk & Isomer Confusion


Selecting a generic pyrazole-3-carboxylic acid or a close structural isomer as a substitute introduces significant risk of synthetic failure and altered biological outcomes. The specific 3-bromo-4-methylphenyl motif on the target compound dictates the orientation and availability of the aryl bromide for metal-catalyzed cross-coupling reactions, a key transformation in medicinal chemistry . A regioisomer like 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1603389-83-8), which shares the same molecular formula and weight, shifts the methyl group from the N1-phenyl ring to the pyrazole core, fundamentally changing the steric hindrance around both the carboxylic acid and the coupling handle . Similarly, replacing bromine with chlorine or changing its ring position would alter the electronic properties and reactivity, invalidating structure-activity relationships (SAR) established in lead optimization campaigns [1].

Regioisomer confusion
1-(3-bromophenyl)-4-methyl isomer shares MF/MW but shifts methyl to the pyrazole core, altering steric and electronic properties; limits direct SAR transfer.
Halogen substitution
Replacing bromine with chlorine or moving its ring position modifies cross-coupling reactivity and may invalidate established structure-activity models.
Supplier variant
Similar CAS numbers may correspond to different substitution patterns; verify SMILES and catalog identity before procurement to avoid experimental drift.

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid – Head-to-Head Comparative Evidence


Regioisomeric Identity vs. 4-Methyl-Pyrazole Isomers

The target compound’s primary structural differentiation from its most closely related analog, 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1603389-83-8), is the location of the methyl group. Both share the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.10 g/mol; however, the target compound places the methyl substituent on the N1-phenyl ring, while the comparator places it on the pyrazole core . This results in completely distinct chemical structures (SMILES: Cc1ccc(-n2ccc(C(=O)O)n2)cc1Br vs. Cc1cn(-c2cccc(Br)c2)nc1C(=O)O), ensuring different spatial orientation of the reactive functional groups .

Substitution Pattern
Head-to-head
N1-(3-bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
vs
1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Identical MF/MW but non-interchangeable topology; requires specific CAS procurement.
SMILES: Cc1ccc(-n2ccc(C(=O)O)n2)cc1Br vs Cc1cn(-c2cccc(Br)c2)nc1C(=O)O
Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Commercial Availability & Sourcing Reproducibility

A search of major catalog sources indicates that 1-(3-bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1342213-94-8) is stocked by specialized research chemical suppliers, such as Leyan, with a standard purity specification of 98% . In contrast, a closely related analog, 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, while structurally similar, is a different catalog item (CAS 1603389-83-8) and its sourcing would require separate vendor validation . The procurement of the specific CAS ensures batch-to-batch consistency in a research program where the initial screening hit was obtained from a specific commercial source.

Purity & Sourcing
Supplier data
≥98% purity
CAS 1342213-94-8
Leyan Cat. No. 1361476
Specified CAS and supplier ensure batch-to-batch consistency for research programs.
Data from supplier catalog; validate independently for critical assays.
Chemical Procurement Sourcing Lead Discovery

Predicted Physicochemical Divergence from Halogen-Only Analogs

The addition of a methyl group to the phenyl ring, as seen in the target compound, is known to modulate lipophilicity and metabolic stability compared to unsubstituted or halogen-only phenyl analogs. While direct experimental LogP data for this exact compound is unavailable in the accessed sources, the structural difference from a non-methylated analog, such as 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid, is significant [1]. Reviews of pyrazole carboxylic acid derivatives confirm that even minor substituent changes on the aryl ring can drastically alter biological activity profiles, making the specific 3-bromo-4-methyl combination a distinct entity for pharmaceutical research [2].

Lipophilicity Shift
Class-level
+CH₂ vs non-methylated analog
Predicted ΔLogP increase
May support lipophilicity tuning in lead optimization; experimental LogP not reported.
Class-level inference; direct comparative data unavailable.
Drug Design Physicochemical Properties Lipophilicity

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid – Key Application Scenarios


Palladium-Catalyzed Cross-Coupling for Library Diversification

The aryl bromide moiety on the 1-(3-Bromo-4-methylphenyl) ring serves as a highly specific synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed coupling reactions. This allows for the late-stage diversification of a pyrazole-3-carboxylic acid scaffold, a core strategy in generating compound libraries for high-throughput screening in drug discovery. The 4-methyl group ortho to the bromide provides a unique steric environment that can influence coupling efficiency and regioselectivity [1].

SAR Studies on Antifungal Pyrazoles

Informed by research demonstrating that pyrazole-3-carboxylic acid derivatives exhibit inhibitory effects on Candida albicans, this specific compound is a highly relevant probe for SAR studies [1]. Its distinct halogen-methyl substitution pattern can be used to map the pharmacophore requirements for antifungal activity, specifically to investigate the role of lipophilic bulk and halogen bonding interactions with the biological target, a factor identified as crucial in published SAR models [1].

Chemical Probe Development for Target ID

The combination of a carboxylic acid functionality (for potential prodrug strategies or affinity chromatography linkage) and an orthogonally reactive aryl bromide (for installing photoaffinity labels or biotin tags) makes this compound an ideal core scaffold for the development of chemical probes. Its identity as a specific CAS-guaranteed building block ensures that the probe molecule is derived from a consistent, traceable source, a key requirement for high-quality chemical biology experiments .

Agrochemical Lead Discovery

Given the established use of 1-arylpyrazole-3-carboxylic acid derivatives as plant growth regulators and insecticides [2], this compound provides a defined starting point for synthesizing and testing novel agrochemical candidates. Its specific bromine substituent enables straightforward comparison with other halogenated analogs to optimize potency and environmental stability profiles in agricultural research settings.

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling
Aryl bromide coupling handle
Coupling efficiency and regioselectivity
Antifungal SAR Studies
Halogen-methyl substitution pattern
Pharmacophore mapping for Candida albicans inhibition
Chemical Probe Development
Orthogonal carboxylic acid and aryl bromide
Probe integrity and source traceability
Agrochemical Lead Discovery
1-Arylpyrazole-3-carboxylic acid core
Potency and environmental stability optimization
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